molecular formula C4H5BrO2 B3054838 methyl (E)-3-bromoprop-2-enoate CAS No. 6213-87-2

methyl (E)-3-bromoprop-2-enoate

Cat. No.: B3054838
CAS No.: 6213-87-2
M. Wt: 164.99 g/mol
InChI Key: HGOGNLOBEAIJAM-NSCUHMNNSA-N
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Description

Significance as a Versatile Building Block in Chemical Transformations

Methyl (E)-3-bromoprop-2-enoate is a bifunctional reagent, meaning it possesses two reactive sites that can participate in a variety of chemical reactions. This dual reactivity allows for its use in a wide array of synthetic applications, making it a cornerstone for the synthesis of diverse organic molecules. The presence of the electron-withdrawing ester group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. Simultaneously, the bromine atom serves as a handle for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgfrontiersin.org

The versatility of this compound is evident in its ability to participate in several key reaction types, including:

Cross-Coupling Reactions: The vinyl bromide moiety readily engages in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the β-position. libretexts.orgcymitquimica.com

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, such as [3+2] cycloadditions, leading to the formation of cyclic compounds. scielo.org.mxscielo.org.mx

Historical Context and Evolution of α,β-Unsaturated Ester and Vinyl Halide Chemistry

The development of α,β-unsaturated ester and vinyl halide chemistry has been a gradual process, with each area evolving to become a major pillar of organic synthesis.

The chemistry of α,β-unsaturated esters has its roots in the late 19th and early 20th centuries with the discovery of reactions like the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org The understanding of their reactivity, characterized by the electronic interplay between the double bond and the carbonyl group, has grown significantly over time. fiveable.me This has led to the development of numerous synthetic methodologies that exploit this unique reactivity. acs.orgorganic-chemistry.org

Similarly, the field of vinyl halide chemistry has undergone a remarkable transformation. wikipedia.org Initially considered relatively unreactive compared to their alkyl halide counterparts, the discovery of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized their utility. wikipedia.orgfrontiersin.org Vinyl halides are now recognized as indispensable precursors for a vast range of synthetic transformations. frontiersin.org The development of photoredox catalysis has further expanded the reaction scope of vinyl halides, offering sustainable and efficient methods for their activation. acs.orgnih.gov

The convergence of these two fields in a single molecule, as seen in this compound, provides chemists with a powerful tool that combines the reactivity of both functional groups.

Structural Features and Reactivity Implications of the (E)-Geometry

The "(E)" designation in this compound refers to the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the bromine atom and the ester group are on opposite sides of the double bond. This specific geometry has significant implications for the molecule's reactivity and the stereochemistry of its products.

The key structural features and their impact on reactivity are summarized below:

Electron-Withdrawing Ester Group: The methoxycarbonyl group (-COOCH₃) is strongly electron-withdrawing. This effect polarizes the carbon-carbon double bond, making the β-carbon (the carbon attached to the bromine) electrophilic and susceptible to attack by nucleophiles. fiveable.me

Vinyl Bromide: The bromine atom is a good leaving group in nucleophilic substitution reactions and is a key participant in oxidative addition steps of many cross-coupling catalytic cycles. wikipedia.orglibretexts.org

(E)-Stereochemistry: The defined stereochemistry of the double bond is often retained in reaction products, allowing for the synthesis of stereochemically defined molecules. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry plays a crucial role in their function.

The combination of these features makes this compound a highly predictable and controllable reactant in a multitude of chemical transformations.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

Identifier Value
IUPAC Name This compound
CAS Number 6213-87-2 echemi.comlookchem.com
Molecular Formula C₄H₅BrO₂ echemi.comlookchem.com
Molecular Weight 164.985 g/mol echemi.com
Canonical SMILES COC(=O)C=CBr lookchem.com
Isomeric SMILES COC(=O)/C=C/Br lookchem.com
InChIKey KQEVIFKPZOGBMZ-UHFFFAOYSA-N
Physical Property Value Source
Boiling Point 155.8°C at 760 mmHg lookchem.com
Density 1.573 g/cm³ lookchem.com
Flash Point 48°C lookchem.com
Vapor Pressure 2.97 mmHg at 25°C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-bromoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGNLOBEAIJAM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-87-2
Record name 2-Propenoic acid, 3-bromo-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Methyl E 3 Bromoprop 2 Enoate

Stereoselective Approaches to (E)-Configured Enones and Enoates

The geometric configuration of the double bond in α,β-unsaturated esters like methyl (E)-3-bromoprop-2-enoate is crucial for their application in complex molecule synthesis. Several strategies have been developed to control the stereochemical outcome of the reaction, leading predominantly to the (E)-isomer.

Synthesis from (E)-3-Bromoacrylic Acid Precursors

One straightforward approach involves the esterification of (E)-3-bromoacrylic acid. This method leverages the pre-established stereochemistry of the starting material. The esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. While effective, this method can require long reaction times, with one report indicating a 6-day period to achieve a 75% yield of the corresponding methyl ester. orgsyn.org The (E)-3-bromoacrylic acid itself can be prepared through the bromination of propiolic acid. orgsyn.org

Halogenation Reactions of Propiolic Acid Derivatives

Direct halogenation of propiolic acid derivatives offers another route to haloacrylates. For instance, the bromination of methyl propiolate can yield methyl 3-bromopropiolate. orgsyn.org This can then be selectively reduced to afford the (E)-alkene. A notable method for the bromination of terminal alkynes, including propiolates, involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036). orgsyn.org This reaction proceeds efficiently under mild conditions.

A study on the silver-catalyzed functionalization of 1-bromoalkynes with aromatic carboxylic acids resulted in the highly regio- and stereoselective synthesis of (Z)-β-bromo-1-arylvinyl aryl esters. sioc-journal.cn This highlights the potential of metal catalysis in controlling the stereochemical outcome of such transformations.

Horner-Wadsworth-Emmons and Related Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganicchemistrydata.org For the synthesis of this compound, this would typically involve the reaction of a bromo-substituted phosphonate ester with formaldehyde (B43269) or a suitable equivalent.

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. uta.eduorgsyn.org The stereoselectivity of the HWE reaction is influenced by the reaction conditions and the nature of the substituents on the phosphonate reagent. organicchemistrydata.org For example, using simple alkoxy groups on the phosphorus and lithium or sodium counterions generally favors the formation of (E)-alkenes. organicchemistrydata.org

Research has demonstrated the use of brominated Ando phosphonates for the stereoselective synthesis of (E)-α-bromoacrylates with high E-selectivity (ranging from 80:20 to 98:2). organic-chemistry.org This method involves the deprotonation of a mixture of mono- and dibrominated phosphonates with sodium hydride, followed by reaction with various aldehydes. organic-chemistry.org

Reagent/MethodKey FeaturesSelectivityReference(s)
Esterification of (E)-3-bromoacrylic acidUtilizes pre-existing stereochemistryHigh (dependent on precursor) orgsyn.org
Halogenation of methyl propiolate with NBS/AgNO₃Mild conditions, direct route to bromoalkyne intermediateNot directly applicable for (E)-alkene orgsyn.org
Horner-Wadsworth-Emmons (HWE) ReactionHigh (E)-selectivity, reactive phosphonate carbanions, easy byproduct removalPredominantly (E) wikipedia.orgorganic-chemistry.orgorganicchemistrydata.org
Brominated Ando Phosphonates (HWE variant)High yields and excellent (E)-selectivity for α-bromoacrylates80:20 to 98:2 (E:Z) organic-chemistry.org

Other Stereocontrolled Synthetic Pathways

Other synthetic strategies can also provide access to (E)-configured haloacrylates. While not explicitly detailed for this compound in the provided context, general methods for stereocontrolled alkene synthesis could be adapted. These might include other olefination reactions or transition metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product.

Mechanistic Considerations in this compound Preparation

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is generally rationalized by the reaction mechanism. organic-chemistry.org The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of the aldehyde. The resulting intermediates can, to some extent, interconvert. wikipedia.org The subsequent elimination of the oxaphosphetane intermediate is stereospecific and leads to the formation of the alkene. wikipedia.org The preference for the (E)-alkene is attributed to the thermodynamic stability of the anti-periplanar transition state, where steric interactions are minimized. organic-chemistry.org

In the case of halogenation of propiolates, the mechanism of subsequent stereoselective reduction would determine the final geometry of the double bond. For instance, reduction using dissolving metals or specific catalytic hydrogenation conditions can favor the formation of the (E)-alkene.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is becoming increasingly important in the synthesis of chemical compounds. In the context of preparing this compound, several aspects can be considered to make the process more environmentally benign.

One key principle is atom economy. Reactions like the HWE olefination are generally considered to have good atom economy, as a large portion of the atoms from the reactants are incorporated into the final product. However, the generation of a phosphate byproduct does detract from this.

The use of hazardous reagents and solvents is another critical consideration. For instance, while carbon tetrachloride has been used in some bromination reactions, its use is now heavily restricted due to its toxicity and environmental impact. researchgate.net The development of solvent-free or more environmentally friendly solvent systems is a key goal in green chemistry. researchgate.net For example, some Wittig reactions can be performed in solventless systems. researchgate.net

Catalytic methods are inherently greener than stoichiometric reactions. The use of catalytic silver nitrate in the bromination of alkynes is an example of this principle. orgsyn.org Furthermore, optimizing reaction conditions to reduce energy consumption, such as running reactions at room temperature instead of under reflux, contributes to a greener process. researchgate.net The ease of separation and purification of the product also plays a role; for example, the water-soluble nature of the HWE byproduct simplifies the workup and reduces the need for extensive chromatography, thereby minimizing solvent usage. orgsyn.org

Reactivity Profiles and Mechanistic Insights of Methyl E 3 Bromoprop 2 Enoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. libretexts.org The reactivity of methyl (E)-3-bromoprop-2-enoate in these reactions is influenced by both the vinylogous nature of the system and the electronic effects of the ester moiety.

Vinylogous Reactivity Patterns

The presence of the carbon-carbon double bond adjacent to the carbon bearing the bromine atom gives rise to vinylogous reactivity. This means that the electrophilic character of the carbon attached to the bromine is extended to the β-carbon of the double bond through resonance. libretexts.orgwikipedia.org As a result, nucleophiles can attack not only at the carbon directly bonded to the bromine (α-carbon) in a direct substitution but also at the β-carbon in a conjugate or 1,4-addition fashion. libretexts.orgyoutube.comyoutube.com

The outcome of the reaction, whether it proceeds via direct substitution or conjugate addition, is often dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor direct attack at the more electrophilic carbonyl carbon (1,2-addition), while softer nucleophiles often prefer the 1,4-conjugate addition pathway. youtube.com

Influence of the Ester Moiety on Nucleophilic Attack

The ester group (-COOCH₃) plays a significant role in modulating the reactivity of the molecule towards nucleophilic attack. As an electron-withdrawing group, it enhances the electrophilicity of the entire conjugated system, including both the carbonyl carbon and the β-carbon. rsc.org This activation facilitates nucleophilic attack by lowering the energy of the transition state.

Specifically, the ester group's ability to stabilize the negative charge that develops in the intermediate of a nucleophilic addition reaction is crucial. rsc.org In the case of conjugate addition, the resulting enolate intermediate is stabilized by resonance involving the ester carbonyl. This stabilization makes the conjugate addition pathway a favorable process for many nucleophiles.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, where new atoms or groups are added across the double bond. These reactions can proceed through either electrophilic or radical mechanisms.

Electrophilic Addition Mechanisms

In an electrophilic addition reaction, an electrophile is the initial species to attack the electron-rich double bond. savemyexams.comlibretexts.org The general mechanism involves the formation of a carbocation intermediate after the initial attack of the electrophile. libretexts.orglibretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. libretexts.org

For an unsymmetrical alkene, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org In the case of this compound, the electron-withdrawing nature of the ester group and the bromine atom will influence the stability of the potential carbocation intermediates, thereby directing the regiochemical outcome of the addition. msu.edu The presence of these electron-withdrawing groups deactivates the double bond towards electrophilic attack compared to simple alkenes.

Radical Addition Pathways and Intermediates

Radical addition reactions proceed via a different mechanism involving free radical intermediates. libretexts.org These reactions are typically initiated by a radical initiator, which generates a radical species that then adds to the carbon-carbon double bond. This addition creates a new radical intermediate, which can then propagate the reaction by reacting with another molecule. libretexts.orgyoutube.com

The stability of the radical intermediate is a key factor in determining the feasibility and outcome of the reaction. libretexts.org In this compound, the resulting radical intermediate can be stabilized by resonance with the ester group. The reaction can be initiated by the homolytic cleavage of a weak bond, such as in a peroxide, to generate the initial radical. libretexts.org

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.net These reactions typically involve the coupling of the vinyl bromide with an organometallic reagent.

Notable examples include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net The catalytic cycle involves oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orgresearchgate.netrsc.org The mechanism involves the oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product and regenerate the catalyst. youtube.com

Sonogashira Coupling: In the Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of conjugated enynes. libretexts.orgnih.govresearchgate.net The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. wikipedia.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions with this compound

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki Coupling Organoboron compounds (e.g., boronic acids)Palladium catalyst and a baseMild conditions, high functional group tolerance wikipedia.orgresearchgate.net
Heck Reaction AlkenesPalladium catalyst and a baseForms substituted alkenes wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Terminal alkynesPalladium catalyst, copper(I) co-catalyst, and a baseSynthesizes conjugated enynes wikipedia.orglibretexts.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Kumada)

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions capitalize on the reactivity of the vinyl bromide moiety.

Heck Reaction: The Heck reaction involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.org In the context of this compound, it can react with various alkenes to form substituted dienes. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2). organic-chemistry.orgfu-berlin.de The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The stereochemistry of the starting alkene is generally retained, and the reaction often proceeds with high trans selectivity. organic-chemistry.org Common bases used include triethylamine (B128534) (Et3N) and sodium acetate (NaOAc), and solvents like DMF and NMP are frequently employed at temperatures often exceeding 100 °C. fu-berlin.de

Sonogashira Reaction: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org this compound serves as the vinyl halide component. The reaction is co-catalyzed by palladium and copper(I) complexes, typically in the presence of an amine base. organic-chemistry.orglibretexts.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate, formed from the oxidative addition of the vinyl bromide to the palladium(0) catalyst. wikipedia.org Subsequent reductive elimination yields the conjugated enyne product and regenerates the Pd(0) catalyst. wikipedia.org Vinyl bromides are known to be more reactive than aryl bromides in Sonogashira couplings. libretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain syntheses to avoid issues like homo-coupling of the alkyne. nih.gov

Kumada Coupling: The Kumada coupling reaction employs a Grignard reagent (organomagnesium halide) to couple with an organic halide. wikipedia.org this compound can be coupled with various Grignard reagents using a palladium or nickel catalyst. wikipedia.org The catalytic cycle is believed to involve oxidative addition of the vinyl bromide to the metal center (e.g., Pd(0)), followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgresearchgate.net This reaction is a powerful tool for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Key Catalysts/Reagents Typical Product
Heck Alkene Pd(0) complex, Base (e.g., Et3N) Substituted Diene Ester
Sonogashira Terminal Alkyne Pd(0) complex, Cu(I) salt, Amine base Conjugated Enyne Ester
Kumada Grignard Reagent Pd or Ni catalyst Substituted Alkene Ester

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals can catalyze reactions involving vinyl halides like this compound. For instance, nickel catalysts are also effective for Kumada-type couplings, often exhibiting different reactivity and selectivity profiles compared to palladium. wikipedia.org Iron-based catalysts have also been explored for cross-coupling reactions, offering a more economical and environmentally friendly alternative. wikipedia.org Furthermore, cobalt catalysts have been investigated for the coupling of Grignard reagents with organic halides. wikipedia.org Titanium complexes, such as those derived from TiCl₃ or titanocene, are known to mediate radical reactions, including coupling processes. mdpi.com While specific examples with this compound are not as extensively documented as palladium-catalyzed reactions, the general reactivity of the vinyl bromide functionality makes it a plausible substrate for a variety of transition-metal-catalyzed transformations.

Transition-Metal-Free Coupling Methodologies

In recent years, there has been growing interest in developing coupling reactions that avoid the use of transition metals, driven by cost, toxicity, and sustainability concerns. nih.gov

Transition-metal-free coupling reactions often proceed through mechanisms that are highly dependent on the nature of the substrates and reagents involved. These can include nucleophilic aromatic substitution (SNAr) pathways, benzyne (B1209423) intermediates, or radical-mediated processes. For a substrate like this compound, coupling reactions could potentially be initiated by strong bases or photo-induced conditions. The electron-withdrawing ester group polarizes the double bond, which can influence its reactivity in addition-elimination or radical addition pathways. Photoredox catalysis using organic dyes has emerged as a powerful tool for forging C-C bonds without transition metals, often involving radical intermediates. rsc.org

The involvement of radical species is a common theme in many transition-metal-free coupling reactions. researchgate.net Evidence for radical intermediates can be gathered through various experimental techniques. For example, the use of radical traps or radical clock experiments can provide insight into the reaction mechanism. Stereochemical outcomes, such as the racemization of a chiral starting material, can also suggest the formation of an achiral radical intermediate. researchgate.net In the context of reactions involving alkenes, the formation of side products resulting from radical addition to solvents (like THF) can be indicative of a radical pathway. researchgate.net Computational studies and techniques like electron paramagnetic resonance (EPR) spectroscopy can also be employed to detect and characterize radical species. The generation of radicals can be achieved under various conditions, including photolysis, thermolysis, or through single-electron transfer (SET) from a suitable donor. researchgate.netnih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a stereospecific manner. libretexts.org

[3+2] Cycloadditions and Related Pericyclic Processes

This compound, as an electron-deficient alkene, is a potential dipolarophile in [3+2] cycloaddition reactions. In this type of reaction, a three-atom dipole reacts with a two-atom component (the dipolarophile) to form a five-membered ring. mdpi.com

An example of this reactivity is the reaction of this compound with nitrones. Nitrones are 1,3-dipoles that can react with alkenes to form isoxazolidine (B1194047) rings. The regioselectivity of these cycloadditions is governed by both electronic and steric factors. nih.gov The polarization of the double bond in this compound, influenced by the ester group, directs the orientation of the dipole addition. nih.gov Theoretical studies, such as those using Molecular Electron Density Theory, can help rationalize the observed regioselectivity and the reaction mechanism. mdpi.comresearchgate.net These reactions are often considered pericyclic, proceeding through a concerted cyclic transition state, although stepwise mechanisms involving zwitterionic intermediates are also possible, particularly with highly polarized reactants. libretexts.orgresearchgate.net

Table 2: Research Findings on Cycloaddition of a this compound Analogue

Dipole Dipolarophile Product Key Finding Reference
Benzonitrile N-oxides Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates Formation of two regioisomers, with selectivity governed by electronic factors of the polarized C=C bond. nih.gov
Diarylnitrones (E)-3,3,3-tribromo-1-nitroprop-1-ene 3,4-cis-4,5-trans-4-nitroisoxazolidines Reaction proceeds with full regio- and stereoselectivity. mdpi.com

Diels-Alder and Related Conjugate Additions

The electron-deficient nature of the double bond in this compound, a consequence of the electron-withdrawing effects of both the ester group and the bromine atom, makes it a competent dienophile in Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com In these [4+2] cycloaddition reactions, the compound reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reaction is typically thermally promoted and proceeds in a concerted fashion, where the stereochemistry of the dienophile is retained in the product. libretexts.org

The general mechanism involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing groups on this compound lower the energy of its LUMO, facilitating the reaction with electron-rich dienes. masterorganicchemistry.com

Table 1: Representative Diels-Alder Reactions

DieneDienophileProductReaction Conditions
CyclopentadieneThis compoundBicyclic adductTypically heated in an inert solvent
FuranThis compoundOxabicyclic adductVaries, can be sensitive to reaction conditions

Note: This table represents expected reactivity based on general principles of the Diels-Alder reaction.

Beyond cycloadditions, the electrophilic double bond of this compound is susceptible to conjugate addition (Michael addition) by various nucleophiles. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

Functional Group Transformations and Derivatization

The presence of two distinct functional groups allows for a wide range of selective modifications of this compound.

The vinylic carbon-bromine bond in this compound can be readily transformed through various cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate in several of these transformations.

Heck Reaction: This reaction couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Suzuki Coupling: In the Suzuki reaction, the bromine atom is substituted with an organic group from a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of the vinylic bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield a conjugated enyne. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Heck ReactionAlkenePd catalyst (e.g., Pd(OAc)₂) + BaseSubstituted alkene
Suzuki CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄) + BaseAryl- or vinyl-substituted prop-2-enoate
Sonogashira CouplingTerminal alkynePd catalyst + Cu(I) co-catalyst + BaseConjugated enyne

Note: This table provides a general overview. Specific conditions can vary.

Nucleophilic Substitution:

The bromine atom can also be displaced by various nucleophiles. For instance, reaction with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of heterocyclic structures such as pyrazoles, which are important motifs in medicinal chemistry. orientjchem.orgmdpi.comorganic-chemistry.org The reaction likely proceeds through an initial Michael addition followed by an intramolecular nucleophilic substitution and subsequent tautomerization.

The ester group in this compound can undergo several classical transformations.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-bromoprop-2-enoic acid. Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is a reversible process and generally requires heating with an aqueous acid.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.netmasterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com This reaction is useful for modifying the properties of the ester, such as its boiling point or solubility.

Table 3: Common Ester Transformations

ReactionReagentsProduct
Basic Hydrolysis1. NaOH (aq) 2. H₃O⁺(E)-3-bromoprop-2-enoic acid
Acidic HydrolysisH₃O⁺, heat(E)-3-bromoprop-2-enoic acid
TransesterificationR-OH, acid or base catalystThis compound
AmmonolysisNH₃(E)-3-bromoprop-2-enamide

Note: R represents an alkyl or aryl group.

Ammonolysis and Amidation:

Reaction with ammonia (B1221849) (ammonolysis) or primary or secondary amines (amidation) can convert the ester into the corresponding amide. researchgate.net This transformation is typically carried out by treating the ester with an excess of the amine, sometimes with heating.

Catalytic Applications Involving Methyl E 3 Bromoprop 2 Enoate

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Methyl (E)-3-bromoprop-2-enoate serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C(sp²)-Br bond is central to these applications.

Key homogeneous catalytic reactions involving this substrate include:

Heck Reaction: The coupling of the vinyl bromide with an alkene, catalyzed by a palladium complex, to form a new substituted alkene. acs.org The reaction typically proceeds with retention of the double bond geometry.

Suzuki Coupling: The reaction with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. thieme-connect.com This method is widely used for creating carbon-carbon bonds and is known for its tolerance of a wide range of functional groups.

Stille Coupling: This reaction involves the coupling of the vinyl bromide with an organotin compound (stannane), catalyzed by palladium. researchgate.netnih.gov It is a highly versatile method for forming C-C bonds.

Sonogashira Coupling: The cross-coupling with a terminal alkyne, which requires both a palladium catalyst and a copper(I) co-catalyst. nih.govuwindsor.ca This reaction is the most straightforward method for synthesizing conjugated enynes.

These reactions underscore the role of this compound as a building block for creating complex dienes, enynes, and functionalized acrylic acid derivatives.

Table 1: Overview of Homogeneous Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Heck ReactionAlkenePd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with a phosphine (B1218219) ligand and a baseSubstituted Diene Ester
Suzuki CouplingOrganoboron Reagent (R-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃)4-Aryl/Vinyl-2-enoate
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., AsPh₃)4-Aryl/Vinyl-2-enoate
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ with a Cu(I) salt (e.g., CuI) and an amine baseConjugated Enyne Ester

Applications in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov These catalysts are typically solids, which offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability. researchgate.net While specific documented applications for this compound in heterogeneous catalysis are not widespread, the principles have been extensively demonstrated with structurally similar substrates, such as other aryl/vinyl halides and simple acrylates.

Palladium nanoparticles (PdNPs) supported on various materials like activated carbon, cellulose, polymers, or metal oxides are highly effective for Heck and Suzuki reactions. thieme-connect.comresearchgate.netnih.gov For instance, the Heck reaction between aryl halides and methyl acrylate (B77674) has been successfully performed using palladium supported on ethylenediamine-functionalized cellulose, highlighting the potential for recyclable catalysts in sustainable chemical processes. researchgate.net Similarly, single-atom palladium catalysts anchored on graphitic carbon nitride have shown exceptional activity and stability in Suzuki couplings, surpassing even some homogeneous systems. nih.gov These systems are designed to prevent the leaching of the metal into the solution and allow for continuous flow processes, which are highly desirable in industrial settings.

Given these precedents, this compound is an ideal candidate for such heterogeneous systems, enabling greener synthetic routes to its cross-coupled products.

Table 2: Representative Heterogeneous Catalysts for Related Reactions This table is interactive. Click on the headers to sort.

Reaction TypeCatalystSupport MaterialKey Advantage
Heck ReactionPalladium Nanoparticles (PdNPs)Ethylenediamine-functionalized CelluloseRecyclability, activity in aqueous media. researchgate.net
Heck ReactionPalladium Nanoparticles (PdNPs)Polymer (POLITAG)High Turnover Number (TON) and recyclability. acs.org
Suzuki CouplingSingle-Atom PalladiumGraphitic Carbon Nitride (ECN)High chemoselectivity and robust stability in flow. nih.gov
Suzuki CouplingPalladium Nanoparticles (PdNPs)Polyvinyl Chloride (PVC)Operates in environmentally friendly aqueous ethanol. thieme-connect.com
Heck ReactionPalladium ComplexHydroxyapatiteLow palladium leaching, high activity for aryl bromides. uwindsor.ca

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. For a substrate like this compound, its electron-deficient double bond makes it an excellent Michael acceptor.

Organocatalytic conjugate additions to this substrate would allow for the asymmetric formation of C-C, C-N, C-S, and C-O bonds. Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thioureas, can activate the system to achieve high enantioselectivity. For example, chiral bifunctional catalysts have been successfully used in the enantioselective Michael addition of various nucleophiles to similar acceptors like methyl vinyl ketone. nih.gov An organocatalytic aza-Michael addition using pyrroles as nucleophiles has been employed as a key step in the formal synthesis of bromopyrrole alkaloids, demonstrating the utility of organocatalysis in complex synthesis involving related structures. nih.gov

Although detailed studies focusing specifically on this compound are limited, its electronic properties make it a prime candidate for a range of organocatalytic transformations, including:

Asymmetric Michael Additions: Using soft nucleophiles like thiols, malonates, or nitroalkanes.

Asymmetric Aza-Michael Additions: Using amines or heterocycles like pyrroles.

[3+2] Cycloadditions: Reacting with azomethine ylides or other three-atom components.

These potential applications highlight a promising area for future research, enabling the stereocontrolled synthesis of complex molecules from this simple precursor.

Regioselectivity and Stereoselectivity in Catalyzed Reactions

Control over regioselectivity and stereoselectivity is paramount in synthetic chemistry for producing a single, desired isomer. This compound offers a platform where such control is both crucial and achievable.

Stereoselectivity: The substrate inherently exists as the (E)-isomer. A significant advantage of many palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, is that they proceed with retention of the alkene stereochemistry. thieme-connect.comnih.gov This means that the (E)-configuration of the double bond in the starting material is transferred directly to the product, avoiding the formation of a mixture of (E) and (Z) isomers. This stereospecificity is a direct consequence of the reaction mechanisms, particularly the reductive elimination step from the palladium center.

Regioselectivity: The molecule possesses multiple potentially reactive sites: the C-Br bond, the ester carbonyl group, and the Michael acceptor system. The choice of catalytic conditions dictates which site reacts.

In palladium-catalyzed cross-coupling reactions , the catalyst selectively activates the carbon-bromine bond for oxidative addition, leaving the acrylate system untouched. This provides excellent regioselectivity for functionalization at the C3 position.

In organocatalytic conjugate additions , the catalyst activates the α,β-unsaturated system. Nucleophiles will selectively attack the β-carbon, leaving the C-Br bond intact. This allows for functionalization at the C2 position (via the nucleophile) while retaining the bromine for subsequent transformations.

This predictable and catalyst-dependent regioselectivity allows for a modular approach to synthesis, where different parts of the molecule can be functionalized in a stepwise manner by simply changing the catalytic method.

Catalyst Design Principles for Reactions of Brominated Enoates

The effective transformation of brominated enoates like this compound relies heavily on the rational design of the catalyst. The principles of catalyst design vary depending on the type of catalysis employed.

Homogeneous Catalysis: For palladium-catalyzed cross-coupling of vinyl bromides, catalyst design primarily revolves around the ligand coordinated to the palladium center. The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. To facilitate this, ligands are designed to be both sterically bulky and electron-rich.

Bulky Phosphine Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphines (e.g., Buchwald ligands) create a sterically hindered environment around the palladium atom, promoting the formation of a coordinatively unsaturated, highly reactive species.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often more resistant to decomposition at high temperatures than their phosphine counterparts. acs.org

Heterogeneous Catalysis: The primary goals in designing heterogeneous catalysts are maximizing activity, stability, and recyclability while minimizing metal leaching.

Support Material: The choice of support (e.g., carbon, silica, polymers) is critical. It should have a high surface area to allow for fine dispersion of the metal particles and should interact sufficiently with the metal to prevent aggregation (sintering) during the reaction. acs.orgnih.gov

Active Site Engineering: Modern approaches focus on creating well-defined active sites, such as single-atom catalysts (SACs) or precisely sized nanoparticles. nih.gov SACs offer maximum atom efficiency and can exhibit unique reactivity compared to bulk metals.

Organocatalysis: Catalyst design for asymmetric reactions focuses on creating a well-defined chiral environment. For Michael additions to enoates, bifunctional catalysts are often employed. These catalysts possess both a Lewis basic site (e.g., an amine) to activate the substrate (via enamine or iminium ion formation) and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or alcohol group) to activate and orient the incoming nucleophile, thereby controlling the stereochemical outcome of the reaction.

Theoretical and Computational Investigations of Methyl E 3 Bromoprop 2 Enoate

Electronic Structure Analysis and Bonding

The electronic structure and bonding of methyl (E)-3-bromoprop-2-enoate have been the subject of theoretical studies to understand its reactivity and molecular properties. These investigations often employ quantum chemical methods to provide insights that complement experimental findings.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic behavior of molecules. dntb.gov.ua The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govresearchgate.net

For this compound, the HOMO is typically associated with the C=C double bond and the oxygen atoms of the ester group, which are electron-rich regions. The LUMO is generally centered on the carbon atoms of the C=C double bond and the carbonyl carbon, indicating these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. nih.gov

Computational studies, often using Density Functional Theory (DFT), allow for the visualization and energy calculation of these frontier orbitals. nih.gov This information is crucial for predicting how this compound will interact with other reagents. For instance, in cycloaddition reactions, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemistry. maxapress.com

Quantum Chemical Descriptors for Reactivity Assessment

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative assessment of reactivity. nih.gov These descriptors are derived from the electronic structure of the molecule and include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η ≈ (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule. It is defined as ω = μ² / (2η). nih.gov

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. They are used to identify the most electrophilic and nucleophilic sites within the molecule. jmaterenvironsci.com

These descriptors provide a powerful framework for comparing the reactivity of different molecules and for predicting the regioselectivity of reactions involving this compound. For example, local electrophilicity values (ωk) can pinpoint the specific atoms most susceptible to nucleophilic attack. nih.gov

DescriptorDefinitionSignificance in Reactivity
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the overall electrophilic nature of the molecule.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. dntb.gov.uamaxapress.comresearchgate.net

Transition State Theory and Activation Barriers

Transition State Theory (TST) is a cornerstone of reaction kinetics, postulating that a reaction proceeds from reactants to products through a high-energy species known as the transition state (TS). libretexts.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy or activation barrier (Ea). youtube.com

Computational methods, particularly DFT, are extensively used to locate the geometry of transition states and calculate their energies. jmaterenvironsci.comresearchgate.net For reactions involving this compound, such as nucleophilic substitution or cycloaddition, identifying the transition state structure allows for the determination of the activation barrier. maxapress.comlibretexts.org A lower activation barrier corresponds to a faster reaction rate. peerj.comscipost.org Computational studies can compare the activation barriers of different possible reaction pathways, thereby predicting the most likely mechanism. peerj.comchemrxiv.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. jmaterenvironsci.comresearchgate.net

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric arrangement. bath.ac.ukrsc.org Mapping the PES for a reaction provides a comprehensive picture of all possible reaction pathways, including intermediates and transition states. nih.govnih.gov

For reactions involving this compound, computational methods can be used to explore the PES and identify the minimum energy reaction path (MERP). bath.ac.uk This involves locating stable molecules (reactants, products, and intermediates) which correspond to minima on the PES, and transition states which are saddle points connecting these minima. researchgate.netnih.gov Global reaction route mapping (GRRM) is a technique used to automatically explore the PES and discover important reaction pathways. researchgate.netnih.gov This approach can reveal complex, multi-step reaction mechanisms that might not be intuitively obvious. libretexts.orgnih.gov

Solvation Effects on Reaction Pathways

Many chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. researchgate.netdntb.gov.ua Computational models can be used to investigate these solvation effects. jmaterenvironsci.comresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. jmaterenvironsci.comresearchgate.net This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, products, and transition states. jmaterenvironsci.comresearchgate.net For instance, polar solvents are known to stabilize charged species, which can significantly lower the activation energy of reactions that proceed through polar or ionic transition states. researchgate.net

Prediction and Validation of Spectroscopic Data

Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for confirming chemical structures and understanding the electronic environment of atoms within a molecule. These predictions are typically achieved through methods like Density Functional Theory (DFT) and are then validated against experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The calculation of NMR chemical shifts through computational methods provides a theoretical spectrum that can be compared with experimental data for structural verification. These calculations are sensitive to the chosen computational method and basis set.

As of now, specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not available in the public domain. Such a study would typically involve geometry optimization of the molecule followed by the application of a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

A hypothetical data table for predicted NMR chemical shifts would resemble the following:

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1--
C2--
C3--
C4 (ester)--
H1--
H2--
H3 (methyl)--
This table is for illustrative purposes only, as the specific data is not currently available in published research.

Vibrational Spectroscopy (IR) Simulations

The simulation of vibrational spectra through computational methods calculates the frequencies and intensities of molecular vibrations, which correspond to the absorption bands in an experimental IR spectrum. These simulations are crucial for assigning specific vibrational modes to the observed peaks.

Detailed computational studies providing a simulated IR spectrum and the assignment of vibrational frequencies for this compound are not found in the current body of scientific literature. A theoretical investigation would calculate the harmonic frequencies and their corresponding IR intensities.

A representative data table from such a study would look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)--Carbonyl stretch
ν(C=C)--Alkene C=C stretch
ν(C-Br)--Carbon-bromine stretch
δ(C-H)--C-H bending
This table is for illustrative purposes only, as the specific data is not currently available in published research.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions and aggregation behavior through computational methods, such as molecular dynamics simulations or quantum chemical calculations on dimers and larger clusters, provides insight into the compound's physical properties in the condensed phase. These investigations can reveal the nature and strength of non-covalent interactions like hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern how molecules pack in a crystal lattice or behave in solution.

Advanced Synthetic Applications and Complex Molecule Construction

Methyl (E)-3-bromoprop-2-enoate as a Key Intermediate in Natural Product Synthesis

While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not widely documented in readily available literature, its potential as a C3 building block is evident from its chemical reactivity. The presence of the α,β-unsaturated ester moiety allows it to act as a Michael acceptor, enabling the formation of carbon-carbon bonds through conjugate addition reactions. Furthermore, the vinyl bromide functionality is amenable to various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which are pivotal in the assembly of intricate molecular skeletons found in many natural products.

For instance, in hypothetical synthetic strategies for macrolides or polyketides, this compound could be envisioned as a precursor for introducing a three-carbon unit with specific stereochemistry. The double bond could be subjected to stereoselective reduction or epoxidation, and the ester functionality provides a handle for further transformations, such as amide bond formation or reduction to an alcohol.

Applications in the Synthesis of Medicinal Chemistry Precursors

In the realm of medicinal chemistry, the synthesis of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound can serve as a versatile starting material for the preparation of various heterocyclic compounds and other precursors of pharmacological interest.

Its utility as a Michael acceptor is particularly relevant in the synthesis of nitrogen-containing heterocycles. google.comgoogle.com The reaction with binucleophiles, such as substituted hydrazines or amidines, can lead to the formation of pyrazole, pyrimidine, or other diazine derivatives, which are common motifs in many biologically active molecules.

Moreover, the vinyl bromide portion of the molecule can be exploited in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents. elsevierpure.comnsf.govcmu.edu This approach is instrumental in building the complex aromatic systems often found in modern drug candidates. The Heck reaction, for example, allows for the arylation of the double bond, leading to substituted cinnamic acid derivatives, which are precursors to a wide range of pharmaceuticals. elsevierpure.comnsf.govcmu.edu

Utility in Agrochemical Intermediate Synthesis

The development of new agrochemicals, such as insecticides and fungicides, often relies on the efficient synthesis of novel active ingredients. This compound can be a useful precursor in this context. For example, the structural motifs present in pyrethroid insecticides, which are synthetic analogs of the natural insecticidal pyrethrins, can potentially be accessed using this building block. google.comnoaa.govnih.gov The vinyl bromide moiety could participate in coupling reactions to construct the core of these molecules.

Furthermore, the synthesis of certain fungicides, particularly those belonging to the triazole class, involves the construction of a five-membered heterocyclic ring containing three nitrogen atoms. lookchem.com The reactivity of this compound as a Michael acceptor could be harnessed to form key intermediates in the synthesis of these important agrochemicals.

Role as a Monomer in Polymer Synthesis (without discussing material properties)

This compound possesses a polymerizable double bond, making it a potential monomer for the synthesis of functional polymers. The presence of the bromine atom and the ester group on the polymer backbone would allow for post-polymerization modification, enabling the introduction of various functionalities.

While specific studies detailing the homopolymerization or copolymerization of this compound are not extensively reported, its structural similarity to other acrylic monomers suggests its potential participation in various polymerization techniques. For instance, it could theoretically be used in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ntu.edu.sgservice.gov.uksigmaaldrich.com In such a process, the carbon-bromine bond could potentially act as an initiating site, although the vinyl bromide is generally less reactive than alkyl bromides typically used as ATRP initiators.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, research is underway to develop more sustainable methods for synthesizing and utilizing methyl (E)-3-bromoprop-2-enoate. This includes the use of biocatalysis, where enzymes like enoate reductases are employed for stereoselective transformations. consensus.app These enzymatic processes can offer high efficiency and selectivity under mild conditions, reducing the need for hazardous reagents and minimizing waste.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Chemists are constantly seeking to uncover new ways in which this compound can participate in chemical reactions. This includes exploring its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Such reactions are highly desirable for their atom economy and efficiency.

Furthermore, the unique electronic properties of this compound make it a candidate for novel cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. dtu.dk These investigations could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.

Advanced Spectroscopic and Mechanistic Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, are being used to monitor reactions involving this compound in real-time. This allows for the identification of transient intermediates and provides valuable insights into the reaction pathways.

Computational chemistry also plays a vital role in this area. Density functional theory (DFT) calculations can be used to model reaction profiles, predict the stability of intermediates, and elucidate the electronic factors that govern reactivity. This synergy between experimental and computational approaches is accelerating the pace of mechanistic discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. The integration of this compound chemistry with flow platforms could enable the development of more efficient and scalable synthetic processes.

Automated synthesis platforms, which combine robotics with sophisticated software, can be used to rapidly screen a large number of reaction conditions, accelerating the optimization of synthetic routes. This high-throughput approach can significantly reduce the time and resources required to develop new applications for this compound.

Computational Design and Optimization of New Chemical Processes

Computational tools are becoming increasingly powerful in the design and optimization of chemical processes. plos.org For this compound, this could involve the use of machine learning algorithms to predict the outcome of reactions based on a large dataset of experimental results.

Furthermore, process modeling software can be used to simulate and optimize entire synthetic sequences, from starting materials to final product. This allows for the identification of potential bottlenecks and the development of more robust and cost-effective manufacturing processes. The continued development of these computational tools will undoubtedly play a significant role in shaping the future of this compound in chemical synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for methyl (E)-3-bromoprop-2-enoate, and how is its structural conformation validated?

  • Methodology : Synthesis typically involves esterification of 3-bromoacrylic acid with methanol under acidic conditions. Structural validation combines 1H/13C NMR (to confirm alkene geometry and ester group), IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹), and mass spectrometry for molecular ion verification. For definitive stereochemical assignment, single-crystal X-ray diffraction is used, with refinement via SHELXL and visualization through ORTEP-3 .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Analysis : The bromine atom acts as a leaving group in Suzuki or Heck couplings. Its position α to the carbonyl group enhances electrophilicity, favoring nucleophilic substitution. Comparative kinetic studies with chloro analogs (e.g., methyl 3-chloroprop-2-enoate) reveal slower reaction rates due to reduced bond polarization in C-Cl vs. C-Br .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?

  • Challenges & Solutions : Bromine’s large electron cloud can cause positional disorder in crystal structures. High-resolution data (e.g., synchrotron sources) combined with SHELXL refinement and ORTEP-3 visualization address these issues. Graph set analysis of hydrogen-bonding networks further clarifies packing motifs. For example, weak C-H···O interactions stabilize the crystal lattice .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (NMR/X-ray) for this compound derivatives be resolved?

  • Methodology : Discrepancies often stem from solvent effects or dynamic conformational averaging in solution. Hybrid validation using solid-state (X-ray) and solution-state (NMR) data, supplemented by DFT optimizations in implicit solvent models , reconciles differences. Tools like PLATON ensure crystallographic data integrity.

Q. What strategies enhance regioselectivity in multi-step syntheses using this compound as a building block?

  • Design Principles : Regioselectivity is governed by electronic and steric effects. For example, the electron-deficient double bond favors [4+2] Diels-Alder reactions. Structural analogs with aryl substituents (e.g., 4-fluorophenyl derivatives) demonstrate how electron-withdrawing groups enhance β-site reactivity, validated by kinetic studies and X-ray analysis .

Comparative Structural Analysis

Compound NameKey FeaturesReactivity ImplicationsReference
Methyl (E)-3-(4-chlorophenyl)prop-2-enoateChlorophenyl group increases steric hindrance, slowing nucleophilic attack.Reduced coupling efficiency vs. bromo analog.
Methyl (E)-3-bromoacrylateLack of aryl substituents simplifies regiochemical outcomes in cycloadditions.Higher electrophilicity at α-position.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.